molecular formula C9H13NOS B14832467 4-(Dimethylamino)-2-(methylthio)phenol

4-(Dimethylamino)-2-(methylthio)phenol

Katalognummer: B14832467
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: IAUMNMZXXXADAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PHENOL is an organic compound with a molecular formula of C9H13NOS It is a derivative of phenol, characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PHENOL typically involves the following steps:

    Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Alkylation: The amino group is alkylated with dimethyl sulfate to form the dimethylamino group.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PHENOL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(DIMETHYLAMINO)PHENOL: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.

    2-(METHYLSULFANYL)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.

    4-(METHYLAMINO)PHENOL: Contains a methylamino group instead of a dimethylamino group, leading to variations in its chemical behavior.

Uniqueness

4-(DIMETHYLAMINO)-2-(METHYLSULFANYL)PHENOL is unique due to the presence of both the dimethylamino and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for diverse interactions and transformations, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

4-(dimethylamino)-2-methylsulfanylphenol

InChI

InChI=1S/C9H13NOS/c1-10(2)7-4-5-8(11)9(6-7)12-3/h4-6,11H,1-3H3

InChI-Schlüssel

IAUMNMZXXXADAY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=C(C=C1)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.